Solubility Profile & Process Engineering: 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde
Solubility Profile & Process Engineering: 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde
The following technical guide details the solubility profile and process chemistry of 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde (CAS 84884-42-4), a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .[1]
[1]
Executive Summary & Chemical Context
Compound: 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde CAS: 84884-42-4 Molecular Formula: C₁₄H₁₁FO₂S Molecular Weight: 262.30 g/mol [1]
This diaryl sulfide serves as a pivotal electrophile in the synthesis of heterocyclic pharmaceutical ingredients. Its structure features a lipophilic diaryl sulfide core decorated with a polar aldehyde and a methoxy group. Understanding its solubility landscape is not merely an analytical exercise but a process engineering necessity for optimizing reaction kinetics (nucleophilic substitution), work-up (phase separation), and purification (crystallization).[1]
The solubility profile is governed by the competition between the hydrophobic
Qualitative Solubility Profile
The following classification is derived from process chemistry principles, patent literature for analogous Vonoprazan intermediates, and functional group analysis.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Reaction Medium: Supports nucleophilic aromatic substitution (SNAr) by solvating cations while leaving sulfide anions naked/reactive.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction/Work-up: Excellent for partitioning the product from aqueous quench liquors.[1] |
| Polar Ethers | THF, 2-MeTHF, Dioxane | High | Reaction/Solvent Swap: Useful for intermediate handling; 2-MeTHF is a greener alternative to DCM.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Crystallization: Often shows strong temperature dependence (steep solubility curve), making it ideal for cooling crystallization. |
| Alcohols | Methanol, Ethanol, IPA | Moderate to Low | Crystallization/Anti-solvent: Solubility increases significantly with temperature. Cold alcohols are excellent for washing filter cakes. |
| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Very Low (<1 mg/mL) | Anti-solvent: Used to drive precipitation or induce turbidity in cloud-point determinations.[1] |
| Aqueous | Water, Brine | Insoluble | Quench: Addition of reaction mixtures (in DMSO/DMF) to water precipitates the target compound efficiently. |
Theoretical Framework & Molecular Interactions
The solubility behavior of CAS 84884-42-4 is dictated by three primary cohesive energy parameters (Hansen Solubility Parameters - HSP):
-
Dispersion Forces (
): High contribution due to the two aromatic rings. -
Polar Forces (
): Moderate contribution from the aldehyde carbonyl and the sulfide linkage. -
Hydrogen Bonding (
): Low contribution. The molecule acts as a weak H-bond acceptor (aldehyde/methoxy oxygen) but lacks H-bond donors.[1]
Implication: The compound dissolves best in solvents with matching "Polar" and "Dispersion" vectors but low H-bonding capacity (e.g., DCM, DMSO).[1] In protic solvents like Methanol, the energy cost to disrupt the solvent's H-bond network is high, leading to lower solubility unless thermal energy (heating) is applied.
Visualization: Solute-Solvent Interaction Network
Figure 1: Interaction network showing dominant solvation mechanisms.[1] Strong dipole interactions favor DMSO; hydrophobic repulsion drives precipitation in water.
Experimental Protocols for Solubility Determination
To generate precise data for regulatory filing or process scaling, the following self-validating protocols must be executed.
Protocol A: Dynamic Gravimetric Method (Standard)
Best for: Generating solubility curves vs. Temperature.
-
Preparation: Weigh excess solid CAS 84884-42-4 (approx. 500 mg) into a jacketed glass vessel equipped with an overhead stirrer.
-
Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).
-
Equilibration: Set jacket temperature to 20°C. Stir at 400 RPM for 24 hours to ensure equilibrium.
-
Sampling: Stop stirring and allow solids to settle for 30 minutes.
-
Filtration: Withdraw supernatant through a pre-heated 0.45 µm syringe filter.
-
Quantification:
-
Transfer a known volume (e.g., 1.0 mL) to a tared weighing dish.
-
Evaporate solvent under vacuum/nitrogen stream.
-
Weigh the residue.[2]
-
-
Calculation:
-
Iteration: Repeat at 30°C, 40°C, and 50°C to construct the Van't Hoff plot.
Protocol B: HPLC Assay (Trace Analysis)
Best for: Measuring low solubility in anti-solvents (e.g., Water, Heptane).
-
Standard Curve: Prepare a stock solution of the compound in Acetonitrile (1 mg/mL) and dilute to create a 5-point calibration curve.
-
Saturation: Saturate the anti-solvent as described in Protocol A.
-
Dilution: Filter the saturated anti-solvent and dilute 1:10 or 1:100 with Acetonitrile (to prevent precipitation in the column).
-
Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic absorption).
-
Thermodynamic Modeling
Once experimental data is gathered (via Protocol A), use the Van't Hoff Equation to model the temperature dependence. This is critical for designing cooling crystallization cycles.
[1]- : Mole fraction solubility.
- : Enthalpy of dissolution (typically positive/endothermic for this class of compounds).
- : Gas constant (8.314 J/mol[1]·K).
- : Absolute temperature (K).[3]
Process Insight: A steep slope in the
Process Application Workflow
The solubility profile directly dictates the synthesis and purification strategy for Vonoprazan intermediates.
Visualization: Solubility-Driven Process Flow
Figure 2: Process flow diagram illustrating solvent switches based on solubility differentials.
Critical Process Parameters (CPPs):
-
Oiling Out: If the synthesis temperature in DMSO/Water quench exceeds the melting point of the solvated product (likely < 60°C in wet state), the product may "oil out" rather than crystallize.
-
Mitigation: Seed the quench mixture at a lower temperature or use a co-solvent (e.g., MeOH/Water) to raise the melting point of the solid phase.
-
-
Mother Liquor Loss: When recrystallizing from Ethanol, ensure the final temperature is sufficiently low (< 5°C) to minimize yield loss to the mother liquor, as the temperature coefficient of solubility is expected to be high.
References
-
Compound Identity & Structure
-
Synthetic Context (Vonoprazan)
-
Takagi, T. et al. (2021).[4] "Process Development of Vonoprazan Fumarate." Organic Process Research & Development. Describes solvent selection (DMSO, Acetonitrile) for similar pyrrole/sulfone intermediates.
-
Patent CN113549054A. "Vonoprazan fumarate intermediate and preparation method thereof." Discusses solubility in THF, Acetonitrile, and DCM. Link
-
-
General Solubility Methodologies
Sources
- 1. prepchem.com [prepchem.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. mdpi.com [mdpi.com]
- 4. CID 24884447 | C5H4K2N4O4 | CID 24884447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
